[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride [3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20432647
InChI: InChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H
SMILES:
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67 g/mol

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride

CAS No.:

Cat. No.: VC20432647

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67 g/mol

* For research use only. Not for human or veterinary use.

[3-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol hydrochloride -

Specification

Molecular Formula C8H16ClNO
Molecular Weight 177.67 g/mol
IUPAC Name [3-(aminomethyl)-1-bicyclo[2.1.1]hexanyl]methanol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c9-4-7-3-8(5-10)1-6(7)2-8;/h6-7,10H,1-5,9H2;1H
Standard InChI Key FNTFHEQGCDPZOT-UHFFFAOYSA-N
Canonical SMILES C1C2CC1(CC2CN)CO.Cl

Introduction

Structural Characteristics and Molecular Properties

Core Bicyclic Framework

The bicyclo[2.1.1]hexane system consists of two fused rings—a six-membered ring with bridgehead carbons creating significant steric strain. This strain enhances reactivity, making the compound a valuable intermediate in stereoselective synthesis . Key structural parameters include:

PropertyValue
Molecular FormulaC8H16ClNO\text{C}_8\text{H}_{16}\text{ClNO}
Molecular Weight177.67 g/mol
SMILESNCC1CC2(CC1C2)CO.Cl
InChIKeyFNTFHEQGCDPZOT-UHFFFAOYSA-N
CAS Registry Number2901099-55-4

The aminomethyl group at position 3 and the methanol group at position 1 contribute to hydrogen-bonding capabilities, critical for biological interactions .

Stereochemical Considerations

The compound’s stereochemistry influences its physicochemical and biological behavior. The bicyclo[2.1.1]hexane scaffold imposes restricted rotation, stabilizing specific conformations that may optimize target binding in drug design .

Synthesis and Manufacturing

Photochemical [2 + 2] Cycloaddition

Recent advances utilize photochemistry to construct the bicyclo[2.1.1]hexane core. A [2 + 2] cycloaddition between norbornene derivatives and alkenes under UV light yields the strained bicyclic intermediate, which is subsequently functionalized . For example:

Norbornene derivative+AlkenehνBicyclo[2.1.1]hexane intermediate\text{Norbornene derivative} + \text{Alkene} \xrightarrow{h\nu} \text{Bicyclo[2.1.1]hexane intermediate}

Physicochemical Properties

Solubility and Stability

The hydrochloride salt enhances water solubility, facilitating biological testing. Experimental LogP values for analogous bicyclo[2.1.1]hexane derivatives range from -0.5 to 1.2, suggesting moderate hydrophilicity . The compound is stable under ambient conditions but may degrade under strong acidic/basic environments .

Spectral Data

  • NMR: 1H^1\text{H} NMR (DMSO-d6) signals at δ 3.50 (m, 2H, CH2OH), 2.90 (m, 2H, CH2NH2), and 1.20–2.10 ppm (m, bicyclic protons) .

  • IR: Peaks at 3300 cm⁻¹ (O-H/N-H stretch) and 1050 cm⁻¹ (C-O stretch).

Biological Activity and Applications

Material Science Applications

The strained bicyclic system serves as a monomer in polymer synthesis, imparting thermal stability and mechanical strength .

Comparison with Structural Analogs

CompoundSubstituent PositionMolecular WeightKey Differences
[2-(Aminomethyl)bicyclo[2.1.1]hexan-1-yl]methanol HCl2-Aminomethyl177.67 g/molAltered hydrogen-bonding network
[1-(Aminomethyl)bicyclo[2.1.1]hexan-2-yl]methanol HCl1-Aminomethyl177.67 g/molReduced steric hindrance at bridgehead

Positional isomerism significantly impacts reactivity and target affinity, underscoring the need for precise synthetic control .

Future Directions

  • Pharmacological Profiling: High-throughput screening to identify therapeutic targets.

  • Synthetic Optimization: Developing enantioselective routes for chiral variants .

  • Polymer Chemistry: Exploring copolymerization with acrylates for advanced materials .

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